N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10936074
InChI: InChI=1S/C19H16ClN3O3/c1-26-16-8-2-13(3-9-16)17-10-11-19(25)23(22-17)12-18(24)21-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,21,24)
SMILES: COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC10936074

Molecular Formula: C19H16ClN3O3

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C19H16ClN3O3
Molecular Weight 369.8 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C19H16ClN3O3/c1-26-16-8-2-13(3-9-16)17-10-11-19(25)23(22-17)12-18(24)21-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key YGAIDHXHWKTTBR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl

Introduction

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyridazine core with aromatic substituents, including a chlorophenyl and a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural motifs.

Synthesis

The synthesis of N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach includes the formation of intermediate compounds, such as the chlorination of aniline derivatives followed by reactions with pyridazine derivatives. The synthesis process requires careful control of reaction conditions like temperature, solvent choice, and reaction time to optimize yield and purity.

Analytical Techniques

The identity and purity of N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide are typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the compound's structure and help in assessing its chemical integrity.

Potential Applications

Given its structural characteristics and potential biological activities, N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a candidate for further investigation in pharmacological studies. It may serve as a lead compound in drug development programs aimed at treating various diseases, including infections and cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator